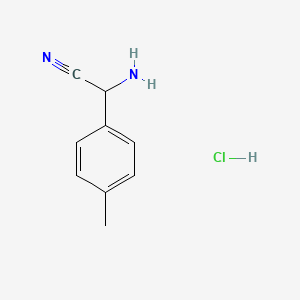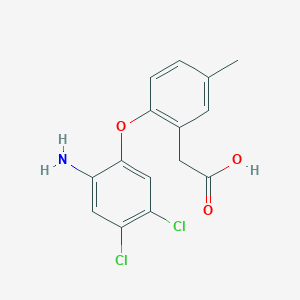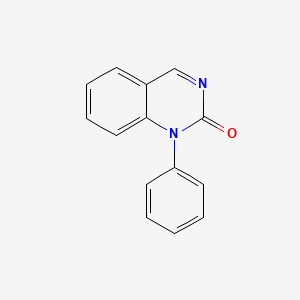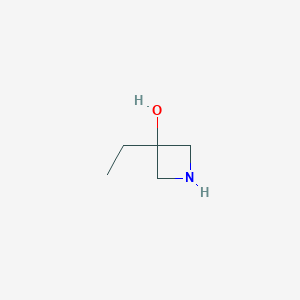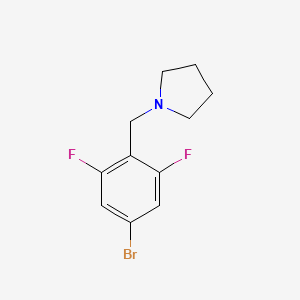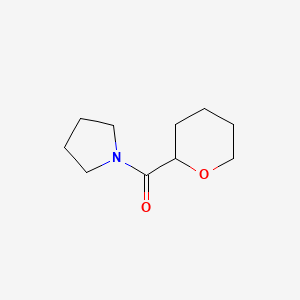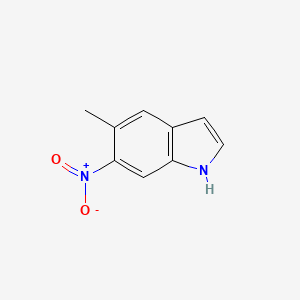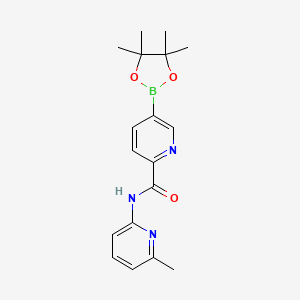
6-((6-Methylpyridin-2-yl)carbamoyl)pyridine-3-boronic acid pinacol ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the preparation of the pinacol boronic ester, followed by hydrolysis to yield the corresponding boronic acid. The direct routes to pinacol boronic esters have facilitated their transformation into boronic acids . The process can be complicated due to the propensity of the liberated diol to regenerate the pinacol boronic ester .
Chemical Reactions Analysis
This compound is valuable in organic synthesis. While protocols for functionalizing deboronation of alkyl boronic esters are well-established, protodeboronation (conversion to boronic acids) remains an area of interest. Radical approaches have been explored for the protodeboronation of alkyl boronic esters .
Aplicaciones Científicas De Investigación
Boronic Acid in Biosensors
Electrochemical Biosensors Based on Ferroceneboronic Acid and Its Derivatives : This review highlights the development of electrochemical biosensors using ferroceneboronic acid (FcBA) and its derivatives, which are utilized for the detection of sugars, glycated hemoglobin (HbA1c), fluoride ions, and other molecules. FcBA derivatives serve as redox markers in non-enzymatic glucose sensors, offering a promising avenue for blood glucose monitoring and other applications due to their selective binding and electrochemical properties (Wang et al., 2014).
Boronic Acid in Organic Synthesis and Medicinal Chemistry
Merging Boron with Nitrogen–Oxygen Bonds : This review focuses on the significance of cyclic boronate esters in organic synthesis, pharmacology, and materials science. The unique B–O–N motif of BON heterocycles, their synthesis, reactivity, and potential applications in drug design and materials science are discussed, emphasizing the versatility and stability of boronate esters in various chemical reactions (Golovanov & Sukhorukov, 2021).
Boronic Acid in Drug Design
Design and Discovery of Boronic Acid Drugs : This review elaborates on the increasing incorporation of boronic acids into drug discovery, highlighting their role in enhancing drug potency and improving pharmacokinetic profiles. It explores the synthetic developments and rationalizations for boronic acid incorporation into organic compounds, providing insights into their potential benefits in medicinal chemistry (Plescia & Moitessier, 2020).
Boronic Acid in Environmental Applications
Boron Removal by Reverse Osmosis Membranes : This review addresses the challenges and advancements in removing boron from seawater using reverse osmosis (RO) and nanofiltration (NF) membranes in desalination applications. It summarizes the current knowledge on boron speciation, factors affecting its rejection by NF/RO membranes, and the impact of operating parameters on boron removal efficiency, highlighting the need for further research to optimize seawater desalination processes for effective boron removal (Tu, Nghiem, & Chivas, 2010).
Mecanismo De Acción
Target of Action
Boronic esters are generally used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound could be targeting palladium catalysts in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, the compound likely interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound, being a boronic ester, would provide the organic group for this transfer.
Biochemical Pathways
The compound is likely involved in the SM cross-coupling pathway . This pathway is a carbon–carbon bond-forming reaction that is widely used in organic synthesis . The compound, as a boronic ester, would contribute to the formation of new carbon–carbon bonds in this pathway.
Pharmacokinetics
It’s known that boronic esters, including pinacol boronic esters, are generally stable and easy to purify . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of the compound’s action in SM cross-coupling reactions would be the formation of new carbon–carbon bonds . This could lead to the synthesis of new organic compounds.
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is known to be influenced by the pH of the environment . Additionally, the compound’s stability could be affected by exposure to air and moisture . Therefore, these factors should be considered when using the compound in reactions.
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BN3O3/c1-12-7-6-8-15(21-12)22-16(23)14-10-9-13(11-20-14)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSPNIXTVWMWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NC3=CC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118468 | |
| Record name | N-(6-Methyl-2-pyridinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936091-08-6 | |
| Record name | N-(6-Methyl-2-pyridinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936091-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Methyl-2-pyridinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



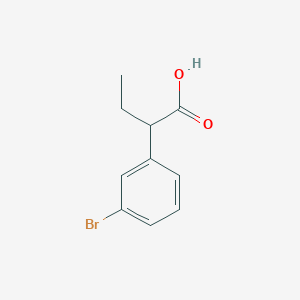
![N'-Hydroxy-4-{4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carboximidamide](/img/structure/B3307909.png)
![Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride](/img/structure/B3307916.png)
